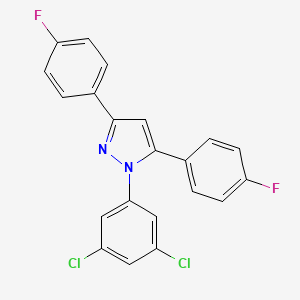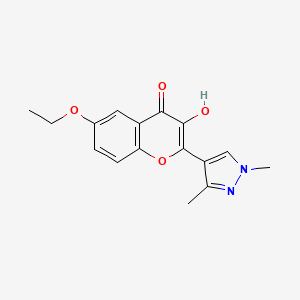![molecular formula C15H11F4N5O2S B10931759 2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10931759.png)
2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE is a complex organic molecule that features a combination of pyrazole, oxadiazole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with ethyl acetoacetate under controlled conditions.
Synthesis of the oxadiazole ring: The pyrazole derivative is then reacted with appropriate reagents to form the oxadiazole ring.
Thioether formation: The oxadiazole derivative is further reacted with thiol-containing compounds to introduce the sulfanyl group.
Acetamide formation: Finally, the compound is reacted with acetamide derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or other structural changes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.
Industry
Pharmaceuticals: Used in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Pyrazole derivatives: Compounds with the pyrazole ring exhibit similar reactivity and biological activities.
Acetamide derivatives: These compounds have similar structural features and can be used in similar applications.
Uniqueness
The uniqueness of 2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)-N~1~-(2,3,5,6-TETRAFLUOROPHENYL)ACETAMIDE lies in its combination of multiple functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C15H11F4N5O2S |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,3,5,6-tetrafluorophenyl)acetamide |
InChI |
InChI=1S/C15H11F4N5O2S/c1-7-2-3-20-24(7)5-11-22-23-15(26-11)27-6-10(25)21-14-12(18)8(16)4-9(17)13(14)19/h2-4H,5-6H2,1H3,(H,21,25) |
InChI Key |
UOCVDDWDDLPMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=C(C(=CC(=C3F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B10931679.png)
![methyl 1-{[(4-{[(E)-{5-[(3-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10931686.png)

![(3E)-3-(1-{(2E)-2-[(17E)-3-hydroxyandrost-5-en-17-ylidene]hydrazinyl}ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10931699.png)
![1-benzyl-3,6-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931708.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10931716.png)
![N-benzyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931723.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10931730.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10931731.png)
![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B10931740.png)
![ethyl 4-[({2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10931742.png)
![{5-[(E)-(1-cyclopropyl-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene)methyl]furan-2-yl}methyl acetate](/img/structure/B10931745.png)
![9-(1,5-dimethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10931746.png)
